molecular formula C29H31F2NO4 B030461 rac N-Benzyl Nebivolol CAS No. 929706-85-4

rac N-Benzyl Nebivolol

Cat. No.: B030461
CAS No.: 929706-85-4
M. Wt: 495.6 g/mol
InChI Key: STEPXTPIBUXRLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of rac N-Benzyl Nebivolol is the beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. Nebivolol is a selective antagonist of this receptor, meaning it binds to these receptors and blocks their activity .

Mode of Action

This compound interacts with its targets, the beta-1 adrenergic receptors, by binding to them and blocking their activity . This leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . Unlike other beta-blockers, Nebivolol also produces an endothelium-derived nitric oxide-dependent vasodilation, resulting in a reduction of systemic vascular resistance .

Biochemical Pathways

The action of this compound affects the L-arginine/nitric oxide (NO) pathway . By stimulating the endothelial nitric oxide synthase via beta-3 agonism, Nebivolol induces nitric oxide-mediated vasodilation . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers, which are mediated via alpha-adrenergic receptor blockade .

Pharmacokinetics

The pharmacokinetics of Nebivolol involve its absorption, distribution, metabolism, and excretion (ADME). Nebivolol is rapidly absorbed and has a distribution volume of 8 to 12 L/kg . It undergoes extensive first-pass metabolism in the liver via glucuronidation and CYP2D6 to multiple active metabolites with variable activity . The elimination half-life of Nebivolol is approximately 12 hours for extensive metabolizers and 19 hours for poor metabolizers .

Chemical Reactions Analysis

Types of Reactions: rac N-Benzyl Nebivolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

rac N-Benzyl Nebivolol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard and in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: As a derivative of Nebivolol, it is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Nebivolol: The parent compound, known for its beta-1 adrenergic receptor antagonism and nitric oxide-mediated vasodilation.

    Carvedilol: Another beta-blocker with vasodilatory properties, but it acts via alpha-adrenergic receptor blockade.

    Labetalol: A beta-blocker with both alpha and beta-adrenergic receptor blocking activities.

Uniqueness: rac N-Benzyl Nebivolol is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar beta-blockers

Properties

IUPAC Name

2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470220
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929706-85-4
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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